

physical properties of (S)-1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1-(4-fluorophenyl)ethanamine

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An In-Depth Technical Guide to the Physical Properties of (S)-1-(4-fluorophenyl)ethanamine

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Introduction

(S)-1-(4-fluorophenyl)ethanamine, a chiral amine, is a critical building block in modern medicinal chemistry and asymmetric synthesis. Its structural motif is prevalent in a range of pharmacologically active compounds, making a thorough understanding of its physical properties essential for its effective use in research and development. This guide provides a detailed examination of these properties, offering both established data and practical experimental protocols for their verification. The causality behind experimental choices and the interpretation of data are emphasized to provide field-proven insights for researchers, scientists, and drug development professionals.

The molecule is identified by its CAS Number 66399-30-2.^{[1][2][3][4][5][6][7][8][9]} Its molecular formula is C₈H₁₀FN, corresponding to a molecular weight of 139.17 g/mol.^{[1][2][3][5][7][8][10][11]} The presence of a fluorine atom at the para-position of the phenyl ring significantly influences its electronic properties and potential biological interactions.^[3]

Chemical Structure and Stereochemistry

The defining feature of (S)-1-(4-fluorophenyl)ethanamine is its stereochemistry. The "(S)" designation refers to the specific three-dimensional arrangement of the groups around the

chiral carbon atom (the carbon bonded to the amino group, the methyl group, the phenyl group, and a hydrogen atom). This specific spatial configuration is crucial for its interaction with other chiral molecules, such as biological receptors or enzymes.[3]

Caption: 2D and stereochemical representation of **(S)-1-(4-fluorophenyl)ethanamine**.

Summary of Core Physical Properties

The physical characteristics of a compound are its first line of identification and a crucial determinant of its handling, storage, and application. The properties of **(S)-1-(4-fluorophenyl)ethanamine** are summarized below.

Property	Value	Source(s)
Appearance	Colorless to light yellow, clear liquid	[4][9]
Molecular Formula	C ₈ H ₁₀ FN	[1][2][3][5][8][11]
Molecular Weight	139.17 g/mol	[1][2][3][5][7][8][10][11]
Melting Point	-30 °C	[2][5][7][8][9][11][12][13][14]
Boiling Point	~190 - 195 °C (at 760 mmHg) 76 °C (at 22 mmHg) 72 °C (at 21 mmHg)	[2][4][5][6][7][8][9][11][12][13] [15]
Density	1.03 - 1.06 g/cm ³	[2][4][5][6][7][8][9][11][12][13] [14][15]
Refractive Index	1.501	[2][5][7][8][9][11][12][13][14]
Specific Optical Rotation	-33° (Neat) -23.0 to -27.0° (c=1, methanol)	[1][4]
Flash Point	68 - 76 °C	[2][4][5][6][7][8][9][12][14][15]
Solubility	Soluble in ethanol, methanol, dichloromethane. Miscible with dimethyl sulfoxide. Sparingly soluble in water.	[1][2][5][9][12][13][15][16]
pKa (Conjugate Acid)	8.98 ± 0.10 (Predicted)	[5][9][13]

In-Depth Analysis of Physical Properties

State, Appearance, and Odor

At standard ambient temperature and pressure, **(S)-1-(4-fluorophenyl)ethanamine** exists as a colorless to light yellow clear liquid.[4][9] As is characteristic of many low-molecular-weight amines, it possesses a distinct amine-like odor.[15] Its liquid state at room temperature is a consequence of its relatively low melting point of -30°C.[2][5][7][8][9][11][12][13][14]

Thermal Properties: Melting and Boiling Points

The boiling point is a critical parameter for purification by distillation. The reported atmospheric boiling point is in the range of 190-195 °C.[15] However, like many organic compounds, it is often distilled under reduced pressure to prevent thermal degradation. Common literature values include 76 °C at 22 mmHg and 72 °C at 21 mmHg.[2][4][5][7][8][9][11][12][13] This pressure-dependent boiling point is a fundamental characteristic that can be predicted by the Clausius-Clapeyron relation and is vital for designing purification protocols.

Density and Refractive Index

The density, reported between 1.03 and 1.06 g/cm³, and the refractive index of 1.501 serve as important, easily measured physical constants for identity confirmation and purity assessment of a liquid sample.[2][5][7][8][9][11][12][13][14][15] Any significant deviation from these values can indicate the presence of impurities or an incorrect substance.

Solubility Profile

The molecule's solubility is dictated by its structure. The polar amine group allows for hydrogen bonding, granting some solubility in polar solvents. However, the dominant feature is the nonpolar fluorophenyl ring, which makes it readily soluble in organic solvents like methanol, ethanol, and dichloromethane, and miscible with dimethyl sulfoxide (DMSO).[1][2][5][9][12][15] Conversely, its solubility in water is sparse.[13][16] This dual character is crucial for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification.

Optical Activity: A Signature of Chirality

As a chiral molecule, **(S)-1-(4-fluorophenyl)ethanamine** rotates the plane of polarized light. The specific rotation is a fundamental property of an enantiomer and is a direct measure of its enantiomeric purity. The reported specific rotation is approximately -33° when measured neat (without solvent) and between -23.0° and -27.0° for a solution of 1 g/100mL in methanol.[1][4] The negative sign indicates that it is levorotatory. This property is the cornerstone of its quality control, ensuring the correct enantiomer is being used for stereospecific applications.

Protocols for Experimental Verification

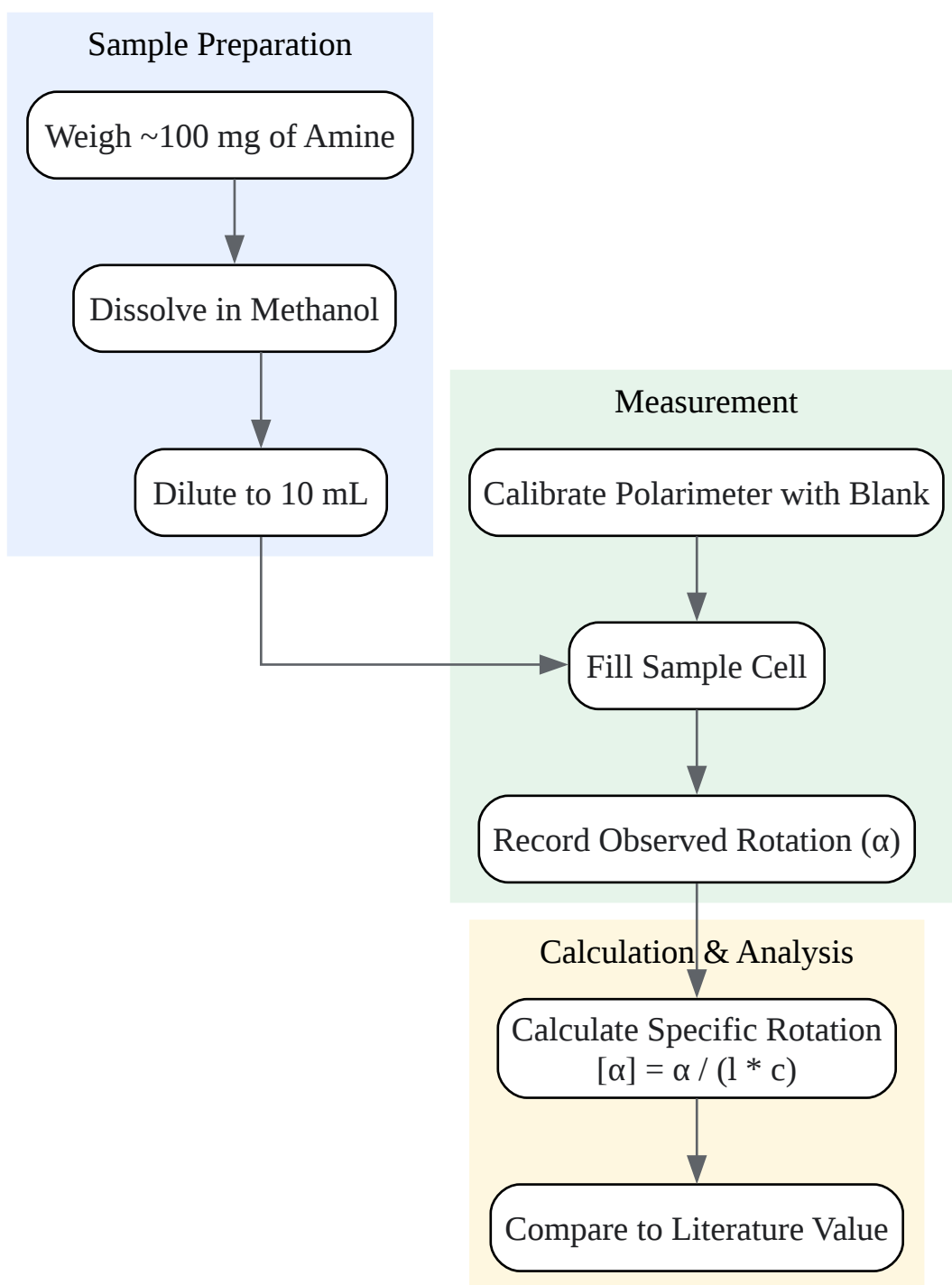
To ensure the identity and purity of **(S)-1-(4-fluorophenyl)ethanamine** in a laboratory setting, the following protocols are recommended. These methods are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Determination of Boiling Point (Micro-Scale)

Causality: This method is chosen for its efficiency with small sample volumes and its accuracy in determining the boiling point at a specific pressure. It relies on the principle that the vapor pressure of the liquid equals the external pressure at its boiling point.

Methodology:

- **Preparation:** Place a small volume (0.5 - 1.0 mL) of the amine into a small-diameter test tube.
- **Capillary Setup:** Take a melting point capillary tube and seal one end in a flame. Place the capillary tube into the test tube with the open end down.
- **Heating:** Attach the test tube to a thermometer and suspend the assembly in a heating bath (e.g., silicone oil).
- **Observation:** Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube as the air inside expands.
- **Equilibrium:** Continue heating until a rapid, continuous stream of bubbles is observed. This indicates the sample's vapor is replacing the air in the capillary.
- **Reading:** Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.
- **Verification:** Record the atmospheric pressure at the time of the experiment to correlate the observed boiling point with literature values.



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- To cite this document: BenchChem. [physical properties of (S)-1-(4-fluorophenyl)ethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152431#physical-properties-of-s-1-4-fluorophenyl-ethanamine]

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